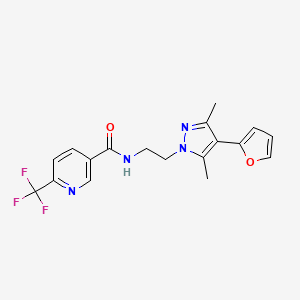

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

The compound N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic nicotinamide derivative characterized by a trifluoromethyl-substituted pyridine core. The structure includes a pyrazole ring substituted with a furan moiety and a dimethyl group, linked via an ethyl chain to the nicotinamide nitrogen. Its structural features align with compounds used in pesticidal or pharmacological contexts, as seen in analogs from the evidence .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2/c1-11-16(14-4-3-9-27-14)12(2)25(24-11)8-7-22-17(26)13-5-6-15(23-10-13)18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOFPFCGXSEHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈F₃N₄O. The compound features multiple functional groups, including a furan ring, a pyrazole moiety, and a trifluoromethyl group, which contribute to its pharmacological properties. The presence of these structural elements suggests potential activities against various biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains and fungi in vitro.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has demonstrated that similar pyrazole derivatives can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 breast cancer cells . This suggests that the compound could be a promising candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity. For example, the introduction of electron-donating groups (EDGs) was found to improve antiproliferative potency significantly .

Data Table: Biological Activity Overview

| Biological Activity | IC50 Values (µM) | Target Cell Lines | Reference |

|---|---|---|---|

| Anticancer | 0.65 - 2.41 | MCF-7 | |

| Antibacterial | Varies | Various Bacterial Strains | |

| Anti-inflammatory | Not quantified | Animal Models |

Synthesis Pathways

The synthesis of this compound can be achieved through multi-step synthetic routes involving the careful optimization of reaction conditions to achieve high yields and purity. The synthetic pathway often includes:

- Formation of the furan and pyrazole intermediates.

- Coupling reactions to introduce the ethyl group.

- Final modifications to incorporate the trifluoromethyl and nicotinamide functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Benzamide core with a trifluoromethyl group and an isopropoxy-phenyl substituent.

- Use : Fungicide (pesticide) .

- Comparison: Unlike the target compound, flutolanil lacks a pyrazole or nicotinamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity in both cases.

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structure : Cyclopropanecarboxamide with a tetrahydrofuran-derived substituent.

- Use : Fungicide .

- Comparison : The furan-related substituent in cyprofuram parallels the furan-2-yl group in the target compound. Both compounds incorporate oxygen-containing heterocycles, which may influence solubility or target binding. However, cyprofuram lacks a pyrazole or trifluoromethyl group.

Nicotinamide Derivatives from

- Example : 6-chloro-N-isobutyl-N-[3-(4-morpholin-4-yl-quinazolin-6-yl)-benzyl]-nicotinamide

- Structure : Nicotinamide core with chloro, isobutyl, and morpholine-quinazoline substituents.

- Comparison : Shares the nicotinamide backbone with the target compound but differs in substituents. The trifluoromethyl group in the target may enhance electronegativity and binding affinity compared to chloro or morpholine groups. Such derivatives are often explored for kinase inhibition or antimicrobial activity .

Structural and Functional Group Analysis

Key Observations:

Trifluoromethyl Group : Present in both the target compound and flutolanil, this group is associated with enhanced metabolic stability and target affinity in agrochemicals .

Heterocyclic Systems : The pyrazole and furan groups in the target compound may mimic bioactive motifs in pesticidal or medicinal chemistry, as seen in cyprofuram .

Nicotinamide Core : Shared with derivatives in , this scaffold is versatile in drug design, often targeting enzymes like PARPs or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.